1-(4-Aminopyridin-2-yl)ethanone

Process chemistry Synthetic methodology Scale-up

1-(4-Aminopyridin-2-yl)ethanone (CAS 1256785-86-0) is a disubstituted pyridine featuring an amino group at the 4-position and an acetyl group at the 2-position (molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol). It serves as a versatile small-molecule building block and synthetic intermediate for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and cardiac sarcomere-targeting agents.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 1256785-86-0
Cat. No. B2793622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopyridin-2-yl)ethanone
CAS1256785-86-0
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESCC(=O)C1=NC=CC(=C1)N
InChIInChI=1S/C7H8N2O/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
InChIKeyNRVJHSSTNWDSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminopyridin-2-yl)ethanone (CAS 1256785-86-0): Molecular Identity, Physicochemical Properties, and Comparator Landscape for Procurement Decisions


1-(4-Aminopyridin-2-yl)ethanone (CAS 1256785-86-0) is a disubstituted pyridine featuring an amino group at the 4-position and an acetyl group at the 2-position (molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol) [1]. It serves as a versatile small-molecule building block and synthetic intermediate for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and cardiac sarcomere-targeting agents . The closest structural analogs—1-(2-aminopyridin-4-yl)ethanone (CAS 42182-25-2) and 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1)—share the identical molecular formula but differ in the positional arrangement of the amino and acetyl substituents on the pyridine ring [2]. These positional isomers are not functionally interchangeable; the 4-amino-2-ethanone substitution pattern imparts a distinct hydrogen-bond donor/acceptor topology (1 H-bond donor, 3 H-bond acceptors), a unique InChI Key (NRVJHSSTNWDSHT-UHFFFAOYSA-N), and a topological polar surface area (TPSA) of 55.98 Ų that collectively control site-selective acylation chemistry and target engagement in downstream medicinal chemistry applications .

Why 1-(4-Aminopyridin-2-yl)ethanone Cannot Be Replaced by Positional Isomers in Drug Discovery and Chemical Biology Workflows


Although 1-(4-aminopyridin-2-yl)ethanone and its 2,4- and 3,4-isomers share the same molecular formula and elemental composition, their substitution patterns dictate fundamentally different chemical reactivities and biological target engagement profiles. The 4-amino-2-ethanone arrangement places the nucleophilic amine para to the ring nitrogen while positioning the electrophilic acetyl group ortho to the ring nitrogen—a topology that facilitates site-selective N-acylation at the 4-amino position while preserving the 2-acetyl group for downstream transformations such as condensation, reduction, or metal-chelation chemistry . In contrast, the 2-amino-4-ethanone isomer (CAS 42182-25-2) presents the amine ortho to the ring nitrogen, altering its basicity and nucleophilicity, while the 3-amino-4-ethanone isomer (CAS 13210-52-1) positions both substituents on adjacent carbons, creating a vicinal amino-ketone motif with distinct cyclization potential . These structural differences produce measurable variations in boiling point (target: 339.0 °C; 2,4-isomer: 318.1 °C; 3,4-isomer: 310.4 °C), melting point where available (2,4-isomer: 133.0–133.5 °C; 3,4-isomer: 91–92 °C), and H-bond donor/acceptor counts that directly influence purification behavior, formulation properties, and target binding . Generic substitution among these isomers without experimental validation risks divergent synthetic outcomes and failed biological assay reproducibility, particularly in kinase inhibitor and GPCR modulator programs where regioisomeric purity is critical for structure-activity relationship (SAR) integrity .

Quantitative Differentiation Evidence for 1-(4-Aminopyridin-2-yl)ethanone (CAS 1256785-86-0) Versus Closest Analogs


Patent-Protected Synthetic Route Delivers 89.5% Yield with Milder Conditions Versus Grignard-Based Methods

Patent CN110407744A discloses a dedicated two-step synthesis of 1-(4-aminopyridin-2-yl)ethanone starting from 2-chloro-4-nitropyridine. Step 1: Stille-type acetyl coupling with tributyl(1-ethoxyethylene)tin using Pd(PPh₃)₂Cl₂ in DMF at 85 °C for 3 h yields intermediate II in 99% yield. Step 2: Catalytic hydrogenation (Pd/C, H₂, methanol) reduces the nitro group to the target amine in 89.5% yield [1]. This route replaces prior Grignard-based methods that required stringent anhydrous conditions, low-temperature control, and produced lower overall yields. The patent explicitly compares its process to the prior art, noting that Grignard approaches suffer from 'strict requirements on solvent moisture, equipment drying and reaction temperature control, and the reaction yield is low' with 'cumbersome post-treatment' [2].

Process chemistry Synthetic methodology Scale-up

Validated Intermediate for Cardiac Myosin Modulators: Directly Enables Methylsulfonyl-Substituted Piperidine Urea Compounds for Dilated Cardiomyopathy

1-(4-Aminopyridin-2-yl)ethanone is explicitly claimed and utilized as a key synthetic intermediate in the preparation of 4-methylsulfonyl-substituted piperidine urea compounds patented by MyoKardia, Inc. for the treatment of dilated cardiomyopathy (DCM)—a condition with significant unmet medical need [1]. The compound's TFA salt derivative (Ethanone, 1-(4-amino-2-pyridinyl)-Trifluoroacetic Acid, 95% purity) is directly employed in this synthetic sequence, confirming industrial-scale relevance . In contrast, the 2,4- and 3,4-positional isomers (CAS 42182-25-2 and 13210-52-1) are not cited as intermediates in this DCM-targeted patent family, establishing target-specific synthetic utility differentiation [2].

Cardiovascular drug discovery Cardiac sarcomere Dilated cardiomyopathy

Differentiated Physicochemical Profile: Boiling Point, Density, and Hydrogen-Bond Topology Distinguish the 4-Amino-2-Ethanone Scaffold from Isomers

Quantitative physicochemical measurements reveal differentiation among the three regioisomers: the target compound exhibits the highest predicted boiling point (339.0 ± 22.0 °C at 760 mmHg) compared to the 2,4-isomer (318.1 ± 22.0 °C) and the 3,4-isomer (310.4 ± 22.0 °C), a trend consistent with its unique hydrogen-bonding network . Density values also differ: target compound = 1.2 ± 0.1 g/cm³; 2,4-isomer = 1.168 ± 0.06 g/cm³; 3,4-isomer = 1.168 ± 0.06 g/cm³. The target compound has 1 H-bond donor and 3 H-bond acceptors, with a TPSA of 55.98 Ų and a consensus Log Po/w of 0.54 . These differences directly impact chromatographic retention times, recrystallization solvent selection, and solubility in formulation vehicles, making regioisomeric identity a practical consideration in procurement and laboratory handling.

Physicochemical characterization Purification Formulation

Documented Purity and Batch QC Documentation Support Regulatory-Compliant Procurement

Multiple independent vendors supply this compound at standardized purities of 95% or 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses [1][2]. Bidepharm (BD586433) provides batch-level certificates of analysis at 97% standard purity . Pricing data enables direct cost-benefit assessment: 100 mg is available at approximately ¥555.00 (Bidepharm) or $88.00 (GlpBio), with documented stock availability [3]. The 2,4-isomer (CAS 42182-25-2) reports a melting point of 133.0–133.5 °C (solid at room temperature), while the target compound and 3,4-isomer lack well-characterized melting points, indicating different physical forms that affect handling and formulation .

Quality control Analytical chemistry Procurement compliance

Scaffold Privilege in Kinase and GPCR Inhibitor Programs: P2X3 Antagonist and c-MET Inhibitor Patent Families Cite This Regioisomer

Patent landscaping reveals that the 4-amino-2-ethanone-substituted pyridine scaffold appears in multiple biologically active chemotypes, whereas the 2,4- and 3,4-isomers are less frequently employed in kinase inhibitor patents. Specifically, pyridinyl amide derivatives built from this aminopyridine scaffold are claimed as P2X3 and P2X2/3 receptor antagonists (US-8895589-B2), with BindingDB data showing related analogs achieving P2X3 antagonist IC₅₀ values of 83–999 nM [1]. Additionally, aminopyridine compounds of this class are disclosed as c-MET kinase inhibitors and general protein kinase inhibitors in patent families US8410133B2 and related filings [2][3]. The target compound's specific substitution pattern enables divergent functionalization: the 4-amino group undergoes selective acylation to form N-pyridyl amides—a privileged motif in kinase hinge-binding pharmacophores—while preserving the 2-acetyl group for further elaboration .

Kinase inhibitor GPCR modulator Pain therapeutics

Weak Dihydroorotase Inhibition Provides a Baseline Selectivity Reference for Off-Target Profiling

BindingDB records a single direct biochemical assay result for 1-(4-aminopyridin-2-yl)ethanone: inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at 10 µM concentration at pH 7.37, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This exceptionally weak activity serves as a useful baseline for selectivity profiling: the compound does not meaningfully inhibit this pyrimidine biosynthesis enzyme, suggesting that downstream biological effects observed with analogs derived from this scaffold are attributable to the elaborated pharmacophore rather than the core building block. No equivalent dihydroorotase inhibition data are publicly available for the 2,4- or 3,4-isomers, making this a unique data point for comparative off-target assessment [2].

Enzyme inhibition Off-target profiling Pyrimidine biosynthesis

Optimal Procurement and Application Scenarios for 1-(4-Aminopyridin-2-yl)ethanone (CAS 1256785-86-0)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Regioisomerically Pure 4-Amino-2-Acetyl Pyridine Building Blocks

When SAR studies demand selective N-acylation at the 4-amino position while retaining the 2-acetyl group for hinge-binding interactions, 1-(4-aminopyridin-2-yl)ethanone provides the only regioisomer with this precise functional group topology . The scaffold's documented presence in c-MET inhibitor and P2X3 antagonist patent families validates its utility in kinase and GPCR programs, while the availability of batch-specific NMR and HPLC QC data (97% purity at Bidepharm) ensures that SAR conclusions are not confounded by regioisomeric impurities . The patented scalable synthesis (CN110407744A) further supports progression from hit-to-lead to preclinical candidate scale without changing the synthetic route [1].

Cardiovascular Drug Discovery: Synthesis of Cardiac Myosin Modulators for Dilated Cardiomyopathy

Procurement of this compound (or its TFA salt, 95% purity) is directly justified for research groups pursuing methylsulfonyl-substituted piperidine urea compounds targeting cardiac sarcomere function in dilated cardiomyopathy, as explicitly described in the MyoKardia patent family . The compound serves as the specific aminopyridine coupling partner in the synthetic sequence, and substitution with any positional isomer would produce a structurally divergent final compound with unpredictable effects on cardiac myosin modulation [2]. Researchers should specify the free base (CAS 1256785-86-0) or the TFA salt depending on downstream coupling conditions.

Process Chemistry: Scale-Up of Aminopyridine Intermediates Using Patent-Validated Palladium-Catalyzed Methodology

For process chemists seeking to avoid the cryogenic conditions and low yields of Grignard-based acetylations, the patent CN110407744A provides a fully exemplified, high-yielding Stille coupling/hydrogenation sequence that produces 1-(4-aminopyridin-2-yl)ethanone in ~89% overall yield under operationally straightforward conditions (85 °C, ambient pressure hydrogenation) [1]. The demonstrated 26 g intermediate scale and 19 g final product scale confirm multigram feasibility without specialized equipment, making this the preferred starting material for kilogram-scale campaigns where the 2,4- or 3,4-isomers lack equivalent validated large-scale synthetic protocols .

Analytical Reference Standard: Regioisomeric Purity Verification by GC or HPLC

The boiling point differential of >20 °C between the target compound (339.0 °C) and its closest isomer (2,4-isomer: 318.1 °C) provides a practical analytical window for GC-based identity confirmation and purity assessment . Laboratories procuring this compound as a reference standard for isomer identification in reaction monitoring or impurity profiling can exploit this physicochemical differentiation. The well-characterized density (1.2 g/cm³), TPSA (55.98 Ų), and consensus Log Po/w (0.54) further support HPLC method development for regioisomeric separation .

Quote Request

Request a Quote for 1-(4-Aminopyridin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.